molecular formula C7H8INO3S B14845698 N-(2-Hydroxy-4-iodophenyl)methanesulfonamide

N-(2-Hydroxy-4-iodophenyl)methanesulfonamide

Cat. No.: B14845698
M. Wt: 313.12 g/mol
InChI Key: CGLBVBFTCHKRTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by sulfonamide formation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a deiodinated sulfonamide.

    Substitution: Formation of substituted sulfonamides with various functional groups.

Scientific Research Applications

Chemistry: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential use as an antibacterial and antifungal agent. It is also investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.

Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(2-Iodophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group.

    N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the iodine atom.

    N-(2-Hydroxy-4-methylphenyl)methanesulfonamide: Similar structure but has a methyl group instead of an iodine atom.

Uniqueness: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8INO3S

Molecular Weight

313.12 g/mol

IUPAC Name

N-(2-hydroxy-4-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H8INO3S/c1-13(11,12)9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3

InChI Key

CGLBVBFTCHKRTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)I)O

Origin of Product

United States

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